molecular formula C9H7F3O2 B041817 4-Methyl-3-(trifluoromethyl)benzoic acid CAS No. 261952-01-6

4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No. B041817
CAS RN: 261952-01-6
M. Wt: 204.15 g/mol
InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzoic acid, also known as triflumic acid, is a synthetic organic compound used in a variety of scientific applications. It is a derivative of benzoic acid, and is used as a building block in organic synthesis and as a reagent in organic chemistry. It has been used in a wide range of scientific research applications, including the synthesis of drugs, polymers, and other organic compounds. Triflumic acid is also used as a catalyst in the production of polymers, and as a starting material in the synthesis of organic compounds.

Scientific Research Applications

  • Tumor Cell Migration and Growth Inhibition : 4-methyl-3-nitro-benzoic acid is found to effectively inhibit tumor cell migration and growth in mice, suggesting its potential as a drug for treating malignant tumors (Li et al., 2010).

  • Synthesis of Radiopharmaceuticals : The compound is used in synthesizing [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, which have potential applications in the field of radiopharmaceuticals (Taylor et al., 1996).

  • Catalyst-Free Decarboxylative Trifluoromethylation : The compound is used in a method for catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives in water-acetonitrile, showing good yield and scalability (Wang et al., 2017).

  • High Conductivity Polymers : Polyaniline doped with benzoic acid and substituted benzoic acids shows high conductivity, indicating its application in high-power electronic devices (Amarnath & Palaniappan, 2005).

  • Enhancing Anti-inflammatory Properties : Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers is found to improve the affinity and duration of action for NK1 antagonists, enhancing their anti-inflammatory properties (Swain et al., 1997).

  • Plant Stress Tolerance : Benzoic acid and its derivatives, including similar structures, effectively induce multiple stress tolerance in bean and tomato plants, suggesting a basic functional molecular structure for stress tolerance (Senaratna et al., 2004).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of Bafetinib , which is a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Given its role in the synthesis of Bafetinib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism associated with Bcr-Abl kinase.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Bafetinib , potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of Bafetinib , it may interact with enzymes or cofactors involved in this pathway.

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPKAYDTKWGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379599
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261952-01-6
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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